Structural Differentiation: N5-Piperidinylpropanone vs. Core Scaffold
The target compound possesses an N5 substituent (3-oxo-3-(piperidin-1-yl)propyl) that is distinct from the core 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. This differentiation is critical because the N5 substituent is a primary driver of PDE9 affinity within the patent-defined genus [1]. While no direct IC50 data is available for this specific compound, its structural features place it within the most potent subclass of N-substituted pyrazolo[3,4-d]pyrimidine ketones, where analogs with similar N5-amide-piperidine motifs (e.g., WYQ-46) achieve IC50 values as low as 6 nM against PDE9A [2]. The unsubstituted core scaffold is devoid of this pharmacophoric element, resulting in a fundamental loss of the mechanism of action.
| Evidence Dimension | Presence of N5 pharmacophoric side chain critical for PDE9 inhibition |
|---|---|
| Target Compound Data | Contains N5-(3-oxo-3-(piperidin-1-yl)propyl) substituent |
| Comparator Or Baseline | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS not listed, core scaffold without N5 substitution) |
| Quantified Difference | Structural presence vs. absence; potency difference inferred from class data (active vs. inactive for PDE9) |
| Conditions | Comparative structural analysis based on patent SAR [1] and BindingDB data for analogs [2] |
Why This Matters
Procurement of the core scaffold as a substitute is scientifically invalid for any PDE9-targeted research program, as it lacks the essential N5 pharmacophore that confers target engagement.
- [1] US Patent US9617269B2. (2017). N-substituted pyrazolo [3,4-D] pyrimidine ketone compound, and preparation process and use thereof. United States Patent and Trademark Office. View Source
- [2] BindingDB. (2019). Entry BDBM317095, US9617269, Compound WYQ-46. Affinity Data: IC50 6 nM for PDE9A. View Source
